molecular formula C39H34N2O5 B8065518 Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Cat. No. B8065518
M. Wt: 610.7 g/mol
InChI Key: RJOWDRCXXHFWKO-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis : The compound is used in the preparation of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc), N omega-9H-xanthen-9-yl (Xan), N omega-2-methoxy-9H-xanthen-9-yl (2-Moxan) derivatives of asparagine and glutamine for solid-phase peptide synthesis. This is significant for probing tryptophan alkylation side reactions, assessing deblocking, and testing difficult couplings in peptide synthesis (Han, Solé, Tejbrant, & Bárány, 1996).

  • Clinical Nutrition : In critical care, glutamine is recognized for its role in supporting patients. It acts as a major inter-organ nitrogen and carbon transporter, becoming a conditionally essential amino acid during stress, where endogenous supply fails to meet increased demands (D'Souza & Powell-Tuck, 2004).

  • Methodological Artifacts in Amino Acid Analysis : The compound is involved in the formation of 9-fluorenylmethoxycarbonylpyroglutamate as a side-product, which is a methodological artifact in amino acid determinations using 9-fluorenylmethyl chloroformate derivatization (Keller, Quang Do, Zollinger, Winterhalter, & Cuénod, 1987).

  • Metabolic Functions in Humans : Glutamine serves multiple roles, including as a respiratory fuel for rapidly proliferating cells, a regulator of acid-base balance, a nitrogen transporter, and a precursor for nucleic acids, nucleotides, and proteins. It may become a "conditionally essential" amino acid during critical illness (Lacey & Wilmore, 2009).

  • Cancer Research : In glioblastoma cells, glutamine-derived glutamate is partly secreted and does not enter the tricarboxylic acid (TCA) cycle. Inhibiting glutaminolysis does not affect cell proliferation, indicating that the conversion of glutamate to glutamine by glutamine synthetase fuels de novo purine biosynthesis and supports tumor growth (Tardito et al., 2015).

  • Glutamine in Clinical Indications : Recent studies have increased understanding of glutamine's role in metabolism and have shown interesting outcomes in clinical studies, influencing clinical decision-making (Griffiths, 1999).

properties

IUPAC Name

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c40-36(42)25-24-35(37(43)44)41(38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,40,42)(H,43,44)/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWDRCXXHFWKO-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
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Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
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Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
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Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
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Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.